

Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Isopropylpyridazin-3-amine

Cat. No.: B109044

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **N-Isopropylpyridazin-3-amine**. Due to a scarcity of publicly available experimental data, this document focuses on predicted spectroscopic characteristics and established analytical methodologies. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyridazine derivatives. This guide covers predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are provided, alongside a discussion of the potential biological relevance of this class of compounds, visualized through a key signaling pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **N-Isopropylpyridazin-3-amine** (Molecular Formula: $\text{C}_7\text{H}_{11}\text{N}_3$, Molecular Weight: 137.18 g/mol). These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.60	Doublet of Doublets	1H	H-6 (Pyridazine ring)
~ 7.35	Doublet of Doublets	1H	H-4 (Pyridazine ring)
~ 6.70	Doublet of Doublets	1H	H-5 (Pyridazine ring)
~ 4.80	Broad Singlet	1H	N-H
~ 4.10	Septet	1H	C-H (Isopropyl)
~ 1.30	Doublet	6H	-CH ₃ (Isopropyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 158.0	C-3 (Pyridazine ring)
~ 149.5	C-6 (Pyridazine ring)
~ 128.0	C-4 (Pyridazine ring)
~ 115.5	C-5 (Pyridazine ring)
~ 46.0	C-H (Isopropyl)
~ 22.5	-CH ₃ (Isopropyl)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~ 3350	Medium, Sharp	N-H Stretch	Secondary Amine
~ 3050	Medium	C-H Stretch	Aromatic
~ 2970, 2870	Strong	C-H Stretch	Aliphatic (Isopropyl)
~ 1600	Strong	C=N Stretch	Pyridazine Ring
~ 1580	Strong	C=C Stretch	Pyridazine Ring
~ 1450	Medium	C-H Bend	Aliphatic (Isopropyl)
~ 1250	Medium	C-N Stretch	Aryl-Amine

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Ratio	Predicted Ion Fragment	Notes
137	[M] ⁺	Molecular Ion
122	[M - CH ₃] ⁺	Loss of a methyl group
95	[M - C ₃ H ₆] ⁺	Loss of propene from isopropyl group
80	[C ₄ H ₄ N ₂] ⁺	Pyridazine ring fragment

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of **N-Isopropylpyridazin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.[\[1\]](#)

- ^1H NMR Acquisition:
 - Instrument: 400 MHz or higher field NMR spectrometer.[1]
 - Parameters: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.[2]
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz or higher, corresponding to the ^1H frequency.
 - Parameters: Acquire a proton-decoupled ^{13}C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ^{13}C , a significantly higher number of scans (e.g., 1024 or more) and a short relaxation delay (e.g., 2 seconds) are typically necessary to obtain a quality spectrum in a reasonable time.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the solid powder directly onto the ATR crystal.[5] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[1]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[6]
- Acquisition:
 - Record a background spectrum of the empty sample compartment or clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Place the prepared sample in the instrument's beam path.
 - Record the spectrum, typically over the mid-IR range of $4000\text{-}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[1]

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a volatile solvent like methanol or acetonitrile to create a stock solution of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL in the same solvent.[7]
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for determining the molecular weight of polar molecules.[8]
- Acquisition (ESI-MS):
 - Infuse the prepared sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). High-resolution mass spectrometry can be used to confirm the elemental composition.[9]

Biological Context and Signaling Pathways

Pyridazin-3-amine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Analogs have been reported to interact with various cellular targets, including protein kinases.[10] Specifically, certain pyridazine compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK) pathways.[10][11] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.

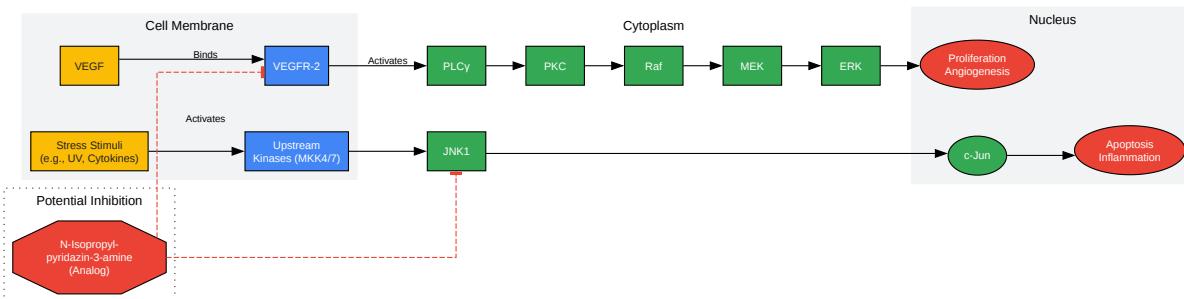
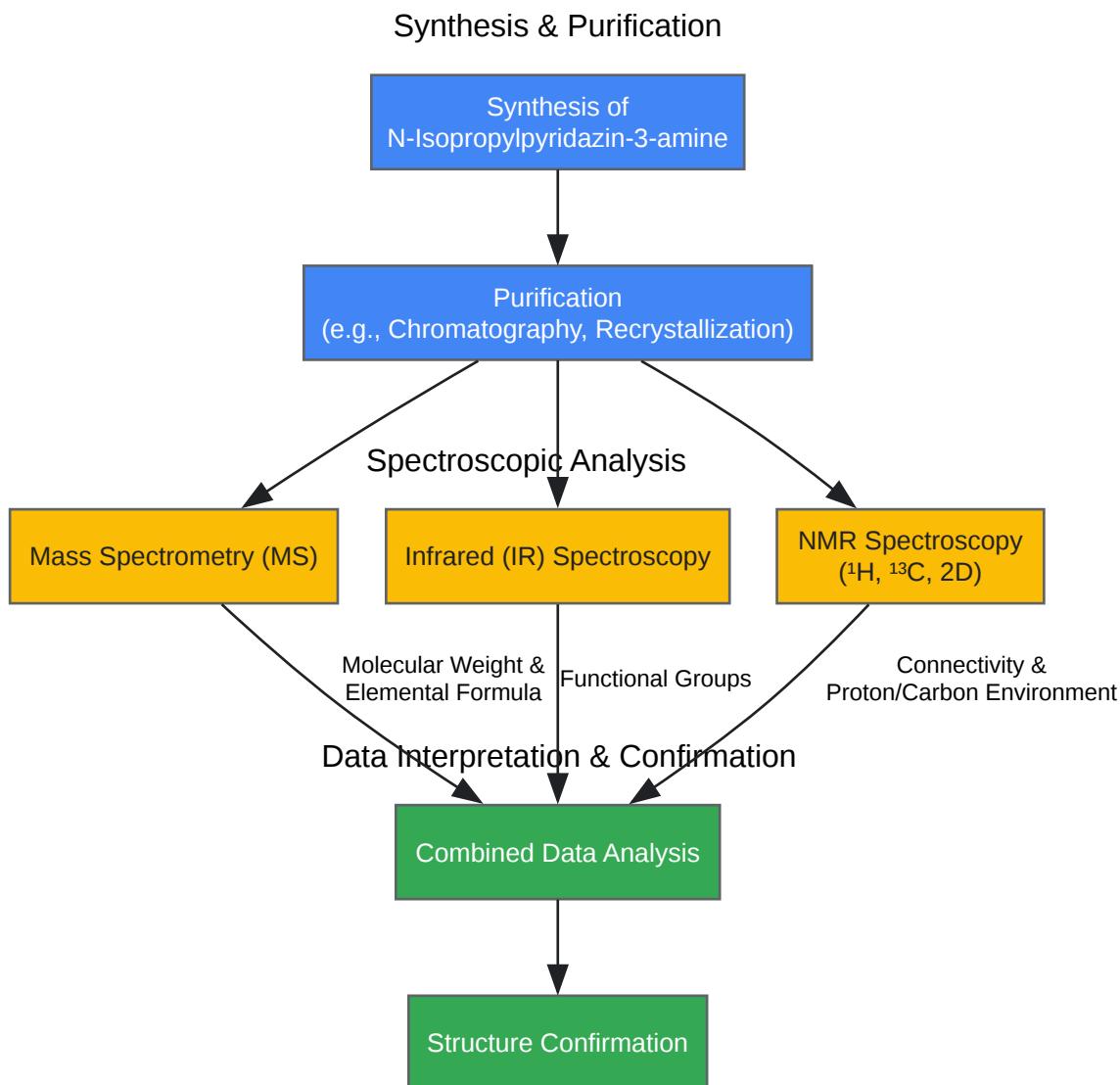


[Click to download full resolution via product page](#)

Figure 1: Simplified diagram of VEGFR-2 and JNK1 signaling pathways.

Structure Elucidation Workflow

The comprehensive identification of **N-Isopropylpyridazin-3-amine** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The logical workflow ensures unambiguous structure confirmation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. modgraph.co.uk [modgraph.co.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. CASPRE [caspre.ca]
- 6. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. IR spectra prediction [cheminfo.org]
- To cite this document: BenchChem. [Structure Elucidation of N-Isopropylpyridazin-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109044#structure-elucidation-of-n-isopropylpyridazin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com